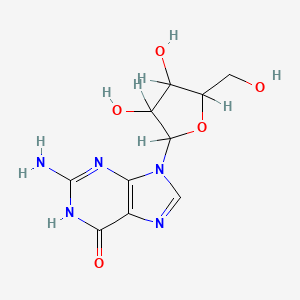

Guanine, 9-beta-D-xylofuranosyl-

Vue d'ensemble

Description

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is a purine nucleoside.

Guanine, 9-beta-D-xylofuranosyl- is a natural product found in Panax ginseng, Fritillaria cirrhosa, and other organisms with data available.

Analyse Des Réactions Chimiques

Regioselective Coupling

-

Substrate Preparation : 2-N-acetyl-6-O-(diphenylcarbamoyl)guanine serves as the protected guanine derivative to direct coupling to the N9 position .

-

Catalysts : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous toluene at 80°C drives glycosylation with tetra-O-acylpentofuranoses .

-

Product Isolation : The 9-glycosyl product predominates (91% yield) under thermodynamic conditions, with no detectable 7-isomer .

| Reaction Conditions | Product Ratio (N9:N7) | Yield |

|---|---|---|

| TMSOTf, toluene, 80°C | >99:1 | 91% |

| SnCl₄, CH₃CN, room temperature | ~1:6 | 57% |

Deprotection

Mild deacylation using NH₃/H₂O/MeOH at 60°C removes benzoyl and diphenylcarbamoyl groups, yielding pure 9-β-D-xylofuranosylguanine .

Cyanovinylation

-

Mechanism : Reaction with cyanoacetylene introduces a cyanovinyl group at the O6 position, enhancing electrophilicity for subsequent nucleophilic attacks .

-

Byproducts : Dicyanovinyl sulfide (15) forms as a crystalline precipitate but does not interfere with product isolation .

Photolytic Derivatization

-

Photoactivation : UV irradiation induces azide group decomposition in 3'-azido derivatives, enabling covalent binding to lysine residues in enzymes .

-

Application : Used to study RNA polymerase inhibition mechanisms .

Factors Influencing Regioselectivity

-

Steric Effects : Bulky O6-diphenylcarbamoyl groups favor N9 glycosylation by sterically hindering N7 .

-

Electronic Effects : Electron-withdrawing groups at O6 increase N9 reactivity through inductive effects .

Bis(sugar) Byproducts

-

Formation : Occurs during prolonged coupling reactions but is cleaved during deprotection .

-

Mitigation : Use of TMSOTf reduces bis(sugar) formation compared to SnCl₄ .

RNA Polymerase Inhibition

-

Kinetic Profile : Linear mixed inhibition observed with Ki values of 33 μM (3'-azido, x-dATP) and 0.95 μM (3'-azido, x-dGTP) .

-

Mechanism : Competitive binding to the active site without chain termination during short incubations .

Phosphorolytic Activity

Escherichia coli guanosine phosphorylase (DeoD) catalyzes reversible cleavage of the N-glycosidic bond, though 9-β-D-xylofuranosylguanine is not a substrate due to its xylose configuration .

Comparison with Analogous Nucleosides

| Compound | Sugar Configuration | Key Reactivity |

|---|---|---|

| 9-β-D-Ribofuranosylguanine | Ribose | Susceptible to phosphorylase cleavage |

| 9-β-D-Arabinofuranosylguanine | Arabinose | Enhanced metabolic stability |

| 8-Oxo-9-β-D-xylofuranosylguanine | Xylose | Increased electrophilicity at C8 |

Propriétés

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27462-39-1, 34793-16-3, 38819-10-2, 118-00-3 | |

| Record name | Guanine, 9-.beta.-D-xylofuranosyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alpha-Ara-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ara-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | guanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.